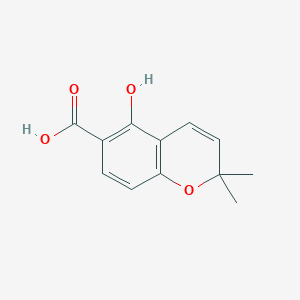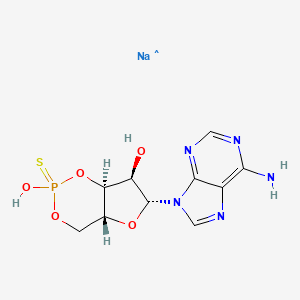
CID 168012996
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rp-cAMPS sodium salt, also known as adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is a synthetic analogue of the natural signal molecule cyclic adenosine monophosphate. In this compound, one of the exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur. This modification makes Rp-cAMPS sodium salt a potent and selective inhibitor of cyclic adenosine monophosphate-dependent protein kinases, particularly protein kinase A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rp-cAMPS sodium salt involves the substitution of one of the exocyclic oxygen atoms in cyclic adenosine monophosphate with sulfur. This is typically achieved through a series of chemical reactions that include phosphorylation and sulfurization steps.
Industrial Production Methods: Industrial production of Rp-cAMPS sodium salt involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The compound is often crystallized as a sodium salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Rp-cAMPS sodium salt primarily undergoes substitution reactions due to the presence of the sulfur atom in its structure. It is resistant to hydrolysis by phosphodiesterases, which makes it stable under physiological conditions .
Common Reagents and Conditions: The compound is typically used in aqueous solutions, and its reactions are often carried out under mild conditions to preserve its structural integrity. Common reagents include various buffers and salts that maintain the pH and ionic strength of the solution .
Major Products Formed: The primary product formed from reactions involving Rp-cAMPS sodium salt is the phosphorylated or sulfurized analogue of cyclic adenosine monophosphate. This product retains the inhibitory properties of the parent compound .
Scientific Research Applications
Rp-cAMPS sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Rp-cAMPS sodium salt exerts its effects by competitively inhibiting cyclic adenosine monophosphate-dependent protein kinases, particularly protein kinase A. It binds to the regulatory subunits of protein kinase A, preventing the activation of the catalytic subunits and thereby inhibiting the phosphorylation of downstream targets . This inhibition disrupts the signaling pathways mediated by cyclic adenosine monophosphate, leading to altered cellular responses .
Comparison with Similar Compounds
Sp-cAMPS sodium salt: Another analogue of cyclic adenosine monophosphate, but with different stereochemistry, leading to distinct biological activities.
8-Bromo-cyclic adenosine monophosphate: A more lipophilic analogue of cyclic adenosine monophosphate that is often used to enhance membrane permeability.
Dibutyryl cyclic adenosine monophosphate: A derivative of cyclic adenosine monophosphate that is more resistant to degradation and is used in various biological assays.
Uniqueness: Rp-cAMPS sodium salt is unique due to its selective inhibition of protein kinase A and its resistance to hydrolysis by phosphodiesterases. This makes it a valuable tool for studying cyclic adenosine monophosphate signaling pathways and for developing potential therapeutic agents .
Properties
Molecular Formula |
C10H12N5NaO5PS |
|---|---|
Molecular Weight |
368.26 g/mol |
InChI |
InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/t4-,6-,7-,10-,21?;/m1./s1 |
InChI Key |
WNCFDTMESKMLPM-NVGWRVNNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O.[Na] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
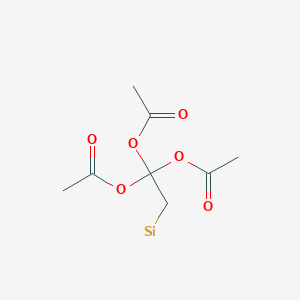
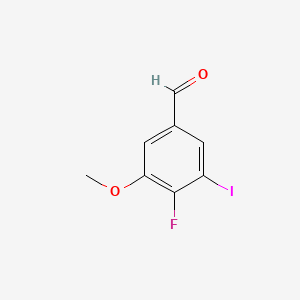
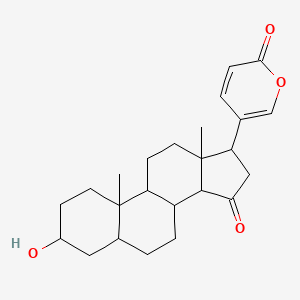
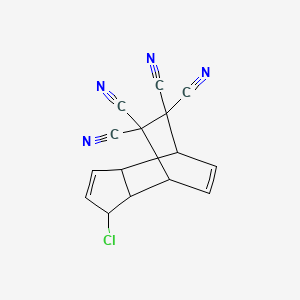
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
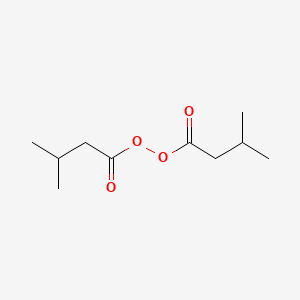
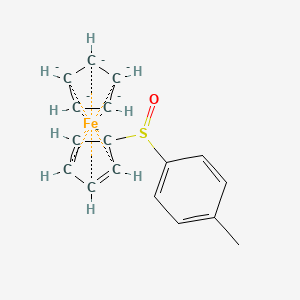
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)

